molecular formula C8H15ClN2O B2655623 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride CAS No. 2248336-79-8

9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride

Cat. No.: B2655623
CAS No.: 2248336-79-8
M. Wt: 190.67
InChI Key: ZYYGGVUGPTUUBL-UHFFFAOYSA-N
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Description

9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a spiro junction, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    9-amino-5-azaspiro[3.5]nonan-6-one: A similar compound with a different position of the amino group.

    6-azaspiro[3.5]nonan-9-one hydrochloride: Another spirocyclic compound with a different substitution pattern.

Uniqueness

9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride is unique due to its specific spirocyclic structure and the position of the amino group. This imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

9-amino-7-azaspiro[3.5]nonan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-6-5-10-7(11)4-8(6)2-1-3-8;/h6H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYGGVUGPTUUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)NCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248336-79-8
Record name 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride
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